[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
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Overview
Description
HU-433 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor. It is an enantiomer of HU-308 and is known for its potent anti-inflammatory and neuroprotective effects. Unlike many cannabinoids, HU-433 does not bind to the CB1 receptor, which is associated with psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HU-433 involves the enantioselective synthesis of its precursor, HU-308. The process typically includes the following steps:
Synthesis of the core structure: The core structure of HU-433 is synthesized through a series of chemical reactions, including alkylation and cyclization.
Enantioselective synthesis: The enantiomeric purity of HU-433 is achieved through chiral resolution or asymmetric synthesis techniques.
Purification: The final product is purified using chromatographic methods to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of HU-433 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, continuous flow chemistry, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
HU-433 undergoes various chemical reactions, including:
Oxidation: HU-433 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on HU-433.
Substitution: Substitution reactions can introduce different substituents onto the HU-433 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HU-433, each with potentially different biological activities .
Scientific Research Applications
HU-433 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoids.
Biology: Investigated for its effects on immune cells and inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as osteoporosis, neuroinflammation, and pain management.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
HU-433 exerts its effects by binding to the CB2 receptor, which is primarily expressed on immune cells. Upon binding, HU-433 activates the CB2 receptor, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. This results in anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
HU-308: An enantiomer of HU-433 with similar CB2 receptor selectivity but lower potency.
HU-910: Another CB2 receptor agonist with distinct pharmacological properties.
HU-914: A carboxylic analogue of HU-910 with different effects on GPR55 signaling
Uniqueness
HU-433 is unique due to its high potency and selectivity for the CB2 receptor, making it a valuable tool for studying the CB2 receptor’s role in various physiological processes. Its ability to modulate immune responses and inflammation without affecting the CB1 receptor distinguishes it from other cannabinoids .
Properties
Molecular Formula |
C27H42O3 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20?,21-,22+/m0/s1 |
InChI Key |
CFMRIVODIXTERW-JTGIGXABSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Origin of Product |
United States |
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